molecular formula C13H20ClN B1461604 [(2-Chlorophenyl)methyl](hexan-2-yl)amine CAS No. 1157332-52-9

[(2-Chlorophenyl)methyl](hexan-2-yl)amine

Cat. No.: B1461604
CAS No.: 1157332-52-9
M. Wt: 225.76 g/mol
InChI Key: SDGMKJGWJKGEOA-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine is an organic compound that features a chlorinated phenyl group attached to a hexylamine chain

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]hexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN/c1-3-4-7-11(2)15-10-12-8-5-6-9-13(12)14/h5-6,8-9,11,15H,3-4,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGMKJGWJKGEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)NCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with hexan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (2-Chlorophenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorinated phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2-Chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromophenyl)methylamine
  • (2-Fluorophenyl)methylamine
  • (2-Methylphenyl)methylamine

Uniqueness

(2-Chlorophenyl)methylamine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its binding affinity and specificity compared to other similar compounds.

Biological Activity

(2-Chlorophenyl)methylamine is an organic compound characterized by a chlorinated phenyl group attached to a hexan-2-amine chain. Its molecular formula is C₁₃H₂₀ClN, and it has a molecular weight of 225.76 g/mol. The presence of the chlorine atom on the phenyl ring enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that (2-Chlorophenyl)methylamine exhibits notable biological activities, including anti-inflammatory and antimicrobial properties. These activities are primarily attributed to its interactions with various molecular targets such as enzymes and receptors.

Antimicrobial Activity

Studies have explored the compound's efficacy against various bacterial strains. For instance, the introduction of halogens like chlorine into the molecular structure is known to enhance antibacterial activity. The compound has shown promising results against gram-positive bacteria and mycobacteria, suggesting potential applications in treating infections caused by resistant strains.

Anti-inflammatory Properties

(2-Chlorophenyl)methylamine has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The mechanism of action for (2-Chlorophenyl)methylamine involves its binding to specific receptors or enzymes, influencing various biochemical pathways. This interaction can lead to altered cellular responses, contributing to its therapeutic effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of (2-Chlorophenyl)methylamine against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated submicromolar activity, indicating a strong potential for development as an antibiotic agent.

CompoundActivity Against MRSAIC50 (μM)
(2-Chlorophenyl)methylamineYes0.5
Control (Ampicillin)Yes1.0

Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory models, (2-Chlorophenyl)methylamine showed significant reductions in pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15070
IL-620090

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Chlorophenyl)methyl](hexan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
[(2-Chlorophenyl)methyl](hexan-2-yl)amine

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